

Application Notes and Protocols: Fast Red ITR for Double Staining in Immunohistochemistry

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Compound of Interest

Compound Name: *Fast Red ITR*

Cat. No.: *B1265623*

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Introduction

Fast Red ITR is a widely utilized chromogen in immunohistochemistry (IHC), particularly valuable for double staining applications.[1][2] It serves as a substrate for alkaline phosphatase (AP), producing a vibrant red, insoluble precipitate at the site of the target antigen.[1][3][4] This distinct coloration provides excellent contrast when used in conjunction with other chromogens, such as the brown precipitate produced by 3,3'-diaminobenzidine (DAB) with horseradish peroxidase (HRP), making it an ideal choice for visualizing two different antigens within the same tissue section.[2][5]

The ability to simultaneously detect two markers is crucial for studying cellular interactions, co-localization of proteins, and understanding the complex cellular landscapes of tissues, particularly in fields like immuno-oncology and neuroscience.[6] This document provides detailed application notes and protocols for the effective use of **Fast Red ITR** in double immunohistochemical staining.

Properties and Advantages of Fast Red ITR

Fast Red ITR offers several advantages in IHC double staining:

- **Vibrant Red Color:** Produces a bright, easily distinguishable red precipitate, offering excellent contrast with blue hematoxylin counterstains and other chromogens like the brown DAB.[2]

[5]

- Alkaline Phosphatase System: Its use with alkaline phosphatase provides an alternative to the commonly used HRP enzyme system, allowing for flexible panel design in multiplex IHC. [1][3][4]
- Good for Double Staining: The distinct red color allows for clear differentiation of two antigens when paired with a contrasting chromogen. [2][5]
- Permanent Mounting (with specific formulations): While traditional Fast Red is soluble in alcohol, "permanent" formulations are available that are insoluble in organic solvents, allowing for dehydration and permanent mounting. [1][5]

Data Presentation: Comparison of Common Chromogens in IHC

While direct quantitative comparisons can vary based on experimental conditions, the following table summarizes the key characteristics of **Fast Red ITR** in relation to other commonly used chromogens in IHC.

Chromogen	Enzyme	Color	Solubility in Alcohol	Key Advantages	Potential Limitations
Fast Red ITR	Alkaline Phosphatase (AP)	Red	Soluble (standard), Insoluble ("Permanent" formulations)	Vibrant color, good for double staining with DAB. ^{[2][5]}	Standard formulations require aqueous mounting media; can be prone to fading. ^[7]
DAB	Horseradish Peroxidase (HRP)	Brown	Insoluble	Intense and permanent stain, high signal-to-noise ratio.	Can be obscured by melanin pigment in tissues.
AEC	Horseradish Peroxidase (HRP)	Red	Soluble	Good alternative to DAB for tissues with melanin.	Requires aqueous mounting, less intense than DAB.
Vector Blue	Alkaline Phosphatase (AP)	Blue/Purple	Insoluble	Provides a distinct blue color for multiplexing.	Can have a granular appearance.
New Fuchsin	Alkaline Phosphatase (AP)	Red/Fuchsia	Insoluble	Intense and permanent red stain.	Can have higher background staining.

Note: The performance of each chromogen can be influenced by the specific detection system, antibody concentrations, and tissue type.

Experimental Protocols

I. General Protocol for Sequential Double Staining (Antigen 1: DAB/Brown; Antigen 2: Fast Red ITR/Red)

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

1. Tissue Preparation:

- Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
- Rinse with distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
- Heat the solution with the slides to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.
- Allow slides to cool to room temperature in the retrieval buffer (approximately 20 minutes).
- Rinse slides with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).

3. Blocking Endogenous Enzymes:

- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
- Incubate with an alkaline phosphatase blocking reagent (e.g., Levamisole) according to the manufacturer's instructions to block endogenous alkaline phosphatase activity.
- Rinse with wash buffer.

4. Protein Blocking:

- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation (Antigen 1):

- Incubate with the first primary antibody (e.g., mouse anti-Antigen 1) at the optimized dilution and incubation time (e.g., 1 hour at room temperature or overnight at 4°C).
- Rinse with wash buffer (3 x 5 minutes).

6. Secondary Antibody and Detection (Antigen 1):

- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 30-60 minutes at room temperature.
- Rinse with wash buffer (3 x 5 minutes).
- Prepare the DAB chromogen solution according to the manufacturer's instructions.
- Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes).
- Rinse thoroughly with distilled water.

7. Primary Antibody Incubation (Antigen 2):

- Incubate with the second primary antibody (e.g., rabbit anti-Antigen 2) at the optimized dilution and incubation time.
- Rinse with wash buffer (3 x 5 minutes).

8. Secondary Antibody and Detection (Antigen 2):

- Incubate with an AP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-AP) for 30-60 minutes at room temperature.

- Rinse with wash buffer (3 x 5 minutes).
- Prepare the **Fast Red ITR** chromogen solution according to the manufacturer's instructions.
- Incubate sections with the Fast Red solution until the desired red color intensity is reached (typically 10-20 minutes).
- Rinse gently with distilled water.

9. Counterstaining:

- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with tap water.
- "Blue" the sections in a bluing reagent or tap water.
- Rinse with distilled water.

10. Dehydration and Mounting:

- For standard Fast Red: Mount with an aqueous mounting medium.
- For "Permanent" Fast Red: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

II. Application Example: Double Staining for CD8 and FOXP3 in the Tumor Microenvironment

This protocol allows for the visualization of cytotoxic T lymphocytes (CD8, brown) and regulatory T cells (FOXP3, red) within the tumor microenvironment.

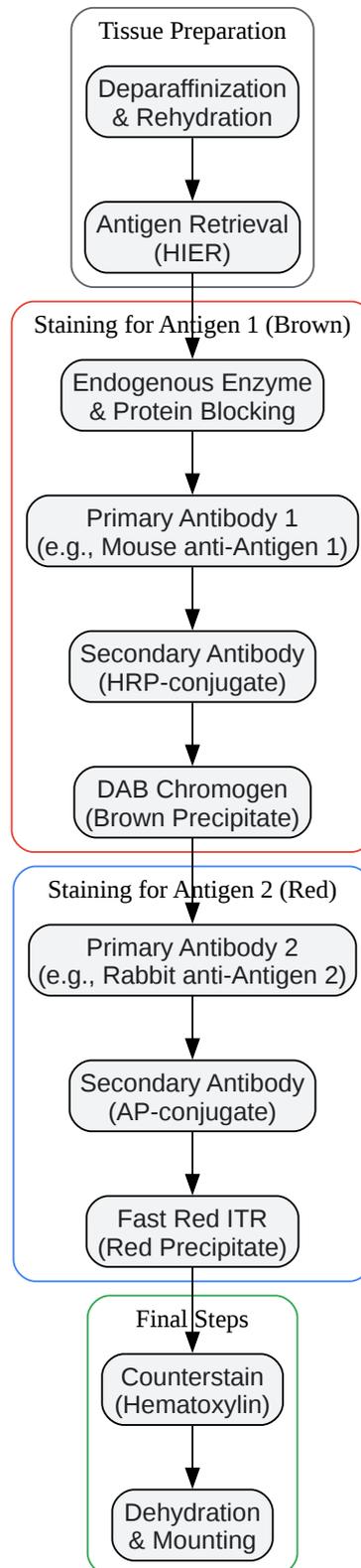
- Antigen 1: CD8 (e.g., Mouse anti-CD8)
- Antigen 2: FOXP3 (e.g., Rabbit anti-FOXP3)

Follow the "General Protocol for Sequential Double Staining" with the following specific considerations:

- Antigen Retrieval: Use an EDTA-based retrieval solution (pH 8.0) for optimal unmasking of both epitopes.
- Primary Antibody Incubation:
 - Incubate with anti-CD8 antibody first.
 - After DAB development, proceed with the anti-FOXP3 antibody incubation.
- Detection:
 - Use an anti-mouse HRP secondary antibody for CD8.
 - Use an anti-rabbit AP secondary antibody for FOXP3.
- Expected Results: CD8-positive cells will be stained brown, and FOXP3-positive cells will be stained red. This allows for the assessment of the ratio and spatial distribution of these two critical immune cell populations.

Visualizations

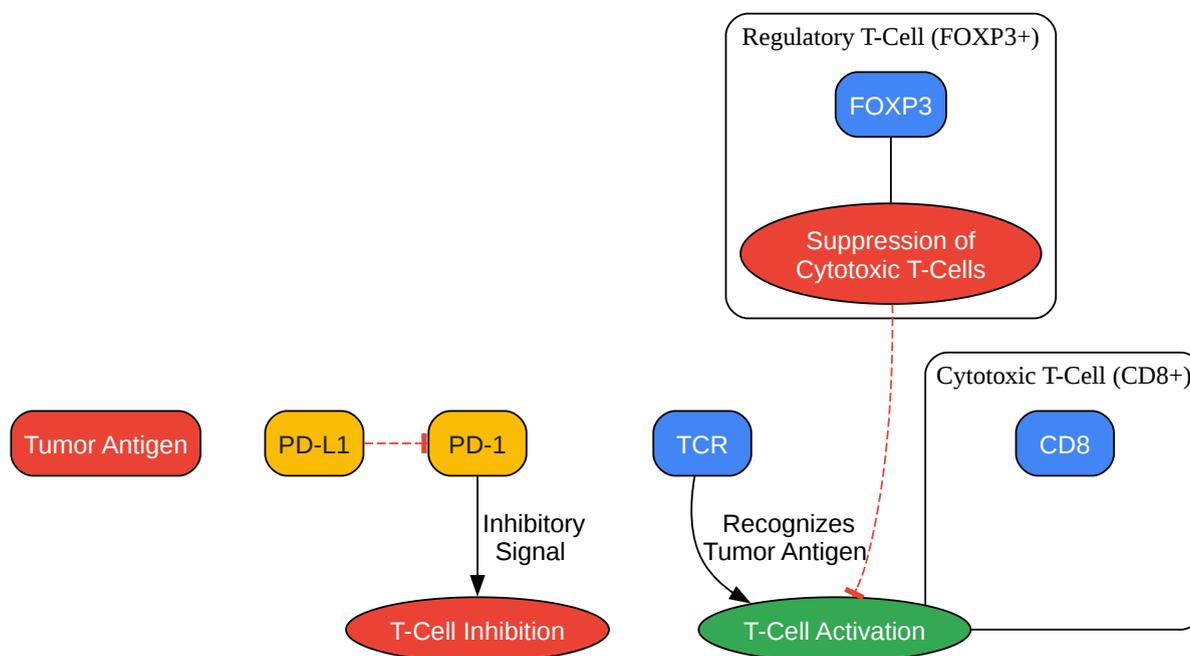
Experimental Workflow



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Caption: Sequential IHC double staining workflow.

Signaling Pathway Example: T-Cell Regulation in the Tumor Microenvironment



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Caption: T-cell regulation in the tumor microenvironment.

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